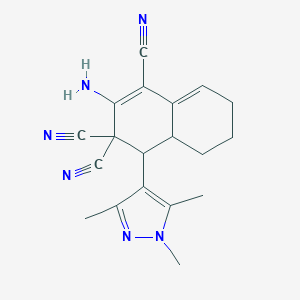
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea, also known as CTM or cyclohexylthiophthalimide, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been found to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This increased activity of GABA receptors may be responsible for the anticonvulsant and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. This compound has also been found to reduce the levels of inflammatory cytokines in the blood, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea is that it has been well-studied and has a known synthesis method. This makes it relatively easy to produce for research purposes. However, one limitation of this compound is that it has not yet been extensively tested in humans, so its safety and efficacy in humans are not fully known.
Future Directions
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea. One area of interest is its potential as a treatment for epilepsy. This compound has been shown to be effective in reducing seizures in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for neuropathic pain. This compound has been found to have analgesic properties in animal models of neuropathic pain, and further research is needed to determine its potential as a treatment for this condition. Additionally, this compound may have potential as a treatment for other inflammatory conditions, such as arthritis. Further research is needed to determine the full range of therapeutic applications for this compound.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea can be synthesized by reacting 1,3-benzodioxole with cyclohexylisothiocyanate in the presence of a base, such as potassium carbonate. The resulting product is then treated with phthalic anhydride to form this compound. This synthesis method has been well-established and has been used in many studies to produce this compound for research purposes.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant properties, and has been shown to be effective in reducing seizures in animal models of epilepsy. This compound has also been found to have analgesic properties, and has been shown to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to have anti-inflammatory properties, and has been shown to reduce inflammation in animal models of arthritis.
Properties
Molecular Formula |
C15H20N2O2S |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H20N2O2S/c20-15(17-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h6-8,12H,1-5,9-10H2,(H2,16,17,20) |
InChI Key |
PBULOHFPQRXAHO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)

![Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B280243.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280244.png)
